molecular formula C28H24FN3O2S B2472618 N-(3,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE CAS No. 895646-81-8

N-(3,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2472618
CAS No.: 895646-81-8
M. Wt: 485.58
InChI Key: MAGZHTMUUQSNQY-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a chromenopyrimidine core fused with a sulfur-linked acetamide group. Its synthesis likely involves multi-step coupling reactions, with structural confirmation via X-ray crystallography (commusing SHELX programs for refinement ). While specific pharmacological data are unavailable in the provided evidence, its structural motifs align with compounds studied for kinase inhibition or antimicrobial activity, warranting further investigation.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O2S/c1-16-4-9-24-20(11-16)14-23-27(34-24)31-26(19-5-7-21(29)8-6-19)32-28(23)35-15-25(33)30-22-12-17(2)10-18(3)13-22/h4-13H,14-15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZHTMUUQSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of the acetamide group. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to analogs with shared pharmacophores or substituent patterns. Below is a detailed analysis:

Structural Analogues from Pharmacopeial Standards ()

The acetamide derivatives listed in (e.g., compounds e, f, g) share a backbone similar to the target compound but differ in substituents and stereochemistry:

Compound Core Structure Key Substituents Functional Implications Reference
Target Chromenopyrimidine-sulfanyl 3,5-Dimethylphenyl, 4-fluorophenyl, 7-methyl Enhanced hydrophobicity; potential π-π stacking
e () Hexan-2-yl acetamide Amino, hydroxy, diphenyl Polar interactions; possible hydrogen bonding
g () Hexan-2-yl acetamide Acetamido, hydroxy, diphenyl Increased solubility via polar groups

Key Observations :

  • The target compound’s chromenopyrimidine core and sulfanyl linkage distinguish it from the linear hexan-2-yl acetamides in . These features may confer rigidity and altered electronic properties, influencing binding affinity.
Theoretical and Experimental Insights ()

N-(4-Dimethylamino-3,5-dinitrophenyl) acetonitrile () provides a framework for comparing computational modeling approaches. While structurally distinct, both compounds benefit from quantum chemical analyses to predict:

  • Dipole Moments : The target’s fluorinated aryl groups may yield a higher dipole moment than nitro-substituted analogs, affecting solubility and membrane permeability .
  • Charge Transfer : Sulfur atoms in the target compound could facilitate charge transfer more effectively than oxygen or nitrogen linkages in related molecules.

Biological Activity

N-(3,5-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

  • Chemical Formula : C19H19FN4OS
  • Molecular Weight : 370.44 g/mol
  • CAS Number : 663213-64-7
  • Density : 1.27 g/cm³ (predicted)
  • pKa : 12.92 (predicted)

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Notably:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of similar structures exhibit potent inhibitory effects against common bacteria such as Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM for some derivatives .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HaCat and Balb/c 3T3) indicate that certain derivatives of this compound exhibit promising results, suggesting a potential for therapeutic applications in oncology .

Molecular docking studies reveal that the compound interacts with critical bacterial enzymes such as DNA gyrase and MurD, forming significant binding interactions. These interactions include hydrogen bonds and π–π stacking, which are crucial for the antibacterial efficacy observed in related compounds .

Case Studies

  • Antifungal Activity : In a comparative study, derivatives similar to N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were tested against fungi of the genus Candida. The results indicated selective action against Gram-positive microorganisms while showing some activity against specific Gram-negative strains .
  • Drug-Likeness Assessment : Computational assessments suggest that derivatives possess suitable drug-like properties and favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, indicating their potential for further development into therapeutic agents .

Comparative Biological Activity Table

Compound NameMIC Against E. coliMIC Against P. aeruginosaCytotoxicity (IC50)Antifungal Activity
N-(3,5-Dimethylphenyl)-...0.21 μM0.21 μMLowModerate
Similar Derivative A0.15 μM0.25 μMModerateHigh
Similar Derivative B0.30 μM0.35 μMHighLow

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